molecular formula C7H4F4 B1391521 2-(Difluoromethyl)-1,4-difluorobenzene CAS No. 195886-79-4

2-(Difluoromethyl)-1,4-difluorobenzene

Cat. No. B1391521
M. Wt: 164.1 g/mol
InChI Key: FDUVCOVVYFCQEH-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-1,4-difluorobenzene” is a type of organofluorine compound. The presence of the CF2 group in a compound can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups . It’s also worth noting that the difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .


Synthesis Analysis

The synthesis of “2-(Difluoromethyl)-1,4-difluorobenzene” involves various processes. For instance, the reaction employs an aromatic ketone-derived β,γ-unsaturated oxime as a substrate, a difluoromethylsulfone as the CF2H source . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethyl)-1,4-difluorobenzene” is influenced by the presence of the CF2 group. DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .


Chemical Reactions Analysis

The chemical reactions involving “2-(Difluoromethyl)-1,4-difluorobenzene” are diverse. For example, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Difluoromethylation of Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
  • Methods of Application : This process involves the use of a radical process for the difluoromethylation of heterocycles .
  • Results or Outcomes : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

Late-stage Difluoromethylation

  • Scientific Field : Organic Chemistry
  • Summary of Application : This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .
  • Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Chemoprevention of Human Actinic Keratoses

  • Scientific Field : Dermatology
  • Summary of Application : α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .
  • Methods of Application : A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO .
  • Results or Outcomes : The results of this study are not provided in the source .

Difluoromethylation of C(sp2)–H bond

  • Scientific Field : Organic Chemistry
  • Summary of Application : Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
  • Methods of Application : This process involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoromethylation of C(sp3)–CF2H bonds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .
  • Methods of Application : An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Formation of X–CF2H bond

  • Scientific Field : Organic Chemistry
  • Summary of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .
  • Methods of Application : More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoromethylation of C(sp2)–H bond

  • Scientific Field : Organic Chemistry
  • Summary of Application : Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
  • Methods of Application : This process involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoromethylation of C(sp3)–CF2H bonds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .
  • Methods of Application : An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Formation of X–CF2H bond

  • Scientific Field : Organic Chemistry
  • Summary of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .
  • Methods of Application : More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Future Directions

The future directions for “2-(Difluoromethyl)-1,4-difluorobenzene” could involve further exploration of its potential applications in medicinal chemistry, given the unique properties of the difluoromethyl group . Additionally, the development of safer and more effective formulations could be a promising direction .

properties

IUPAC Name

2-(difluoromethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUVCOVVYFCQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673316
Record name 2-(Difluoromethyl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1,4-difluorobenzene

CAS RN

195886-79-4
Record name 2-(Difluoromethyl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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